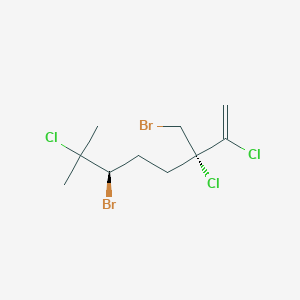
Halomon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Halomon is a naturally occurring compound that has been found to have various biochemical and physiological effects on living organisms. This compound has been studied extensively in recent years due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
1. Pharmacokinetics and Bioavailability in Mice
Egorin et al. (1996) explored the plasma pharmacokinetics, bioavailability, and tissue distribution of halomon in mice. Their study revealed that halomon, a halogenated monoterpene from Portieria hornemanii, showed a wide distribution across various tissues but concentrated notably in fat. This finding is significant for understanding how halomon behaves in biological systems (Egorin et al., 1996).
2. In Vitro Metabolism by Liver Preparations
In another study by Egorin et al. (1997), the metabolism of halomon by mouse and human liver preparations was characterized. The research identified that halomon is metabolized by hepatic cytochrome P-450 enzymes, shedding light on its metabolic pathways and potential interactions in liver-based processes (Egorin et al., 1997).
3. Biological Properties of Halogenated Metabolites
Kladi et al. (2004) reviewed the halogenated volatile metabolites produced by red seaweeds, including halomon. They highlighted the diverse biological properties of these compounds, ranging from antimicrobial to insecticidal activities. This comprehensive review helps in understanding the broader spectrum of halomon's potential applications (Kladi et al., 2004).
4. Synthesis and Structural Studies
Research by Jung and Parker (1997) involved the synthesis of several naturally occurring polyhalogenated monoterpenes of the halomon class. Their work contributes to the understanding of halomon's chemical structure and provides a basis for synthesizing similar compounds for various applications (Jung & Parker, 1997).
5. Antitumor Properties
Andrianasolo et al. (2006) isolated new halogenated monoterpenes, including halomon, from the Madagascar red marine alga Portieria hornemannii. They discovered that halomon was a low micromolar inhibitor of DNA methyl transferase-1, suggesting its potential in antitumor applications (Andrianasolo et al., 2006).
Propiedades
Número CAS |
142439-86-9 |
|---|---|
Nombre del producto |
Halomon |
Fórmula molecular |
C10H15Br2Cl3 |
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
(3S,6R)-6-bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene |
InChI |
InChI=1S/C10H15Br2Cl3/c1-7(13)10(15,6-11)5-4-8(12)9(2,3)14/h8H,1,4-6H2,2-3H3/t8-,10-/m1/s1 |
Clave InChI |
OVLCIYBVQSJPKK-PSASIEDQSA-N |
SMILES isomérico |
CC(C)([C@@H](CC[C@@](CBr)(C(=C)Cl)Cl)Br)Cl |
SMILES |
CC(C)(C(CCC(CBr)(C(=C)Cl)Cl)Br)Cl |
SMILES canónico |
CC(C)(C(CCC(CBr)(C(=C)Cl)Cl)Br)Cl |
Sinónimos |
6(R)-bromo-3(S)-(bromomethyl)-7-methyl-2,3,7-trichloro-1-octene 6-BBMTCO 6-bromo-3-(bromomethyl)-7-methyl-2,3,7-trichloro-1-octene halomon NSC 650893 NSC-650893 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




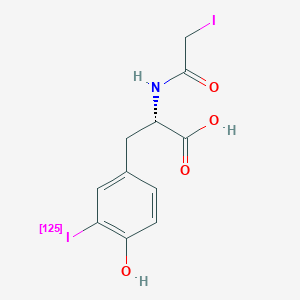


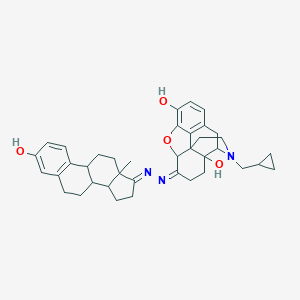

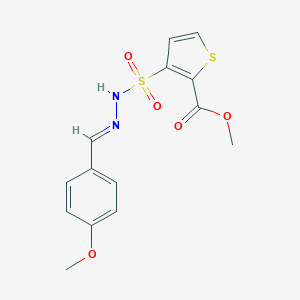


![6-[[11-Carboxy-9-[4,5-dihydroxy-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]oxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B233545.png)
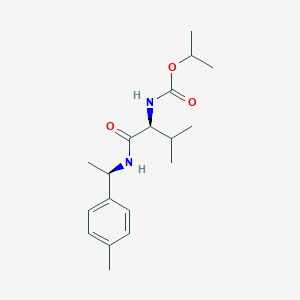
![(1S,2R,6R,7R,8S,9R,12S,13S)-12-Ethoxy-9,13-dimethyl-3-methylidene-6-propan-2-yl-15-oxatricyclo[6.6.1.02,7]pentadecane-9,13-diol](/img/structure/B233558.png)
![2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B233567.png)
